molecular formula C13H28N2O B13814465 1-Dodecanamine, N-(nitrosomethyl)- CAS No. 75356-79-5

1-Dodecanamine, N-(nitrosomethyl)-

Cat. No.: B13814465
CAS No.: 75356-79-5
M. Wt: 228.37 g/mol
InChI Key: UTQCENHRAGIDND-UHFFFAOYSA-N
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Description

1-Dodecanamine, N-(nitrosomethyl)- is a chemical compound with the molecular formula C₁₃H₂₈N₂O. It is a derivative of dodecylamine, where a nitrosomethyl group is attached to the nitrogen atom. This compound is part of the nitrosamine family, which is known for its potential carcinogenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N-(nitrosomethyl)- can be synthesized through the nitrosation of 1-dodecanamine. The process involves the reaction of 1-dodecanamine with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction typically occurs at low temperatures to control the formation of the nitrosamine.

Industrial Production Methods: Industrial production of nitrosamines, including 1-dodecanamine, N-(nitrosomethyl)-, often involves similar nitrosation reactions but on a larger scale. The process must be carefully controlled to minimize the formation of unwanted by-products and to ensure the safety of the production environment due to the potential carcinogenic nature of nitrosamines.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecanamine, N-(nitrosomethyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the nitroso group back to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of the original amine.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

1-Dodecanamine, N-(nitrosomethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.

    Biology: Studied for its potential biological effects, including its role as a carcinogen.

    Medicine: Research into its effects on human health and its potential as a biomarker for exposure to nitrosamines.

    Industry: Used in the production of other chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-dodecanamine, N-(nitrosomethyl)- involves its metabolic activation to form reactive intermediates. These intermediates can alkylate DNA, leading to mutations and potentially carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, which convert it into its active form that can interact with cellular macromolecules.

Comparison with Similar Compounds

  • 1-Dodecanamine, N,N-dimethyl-
  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine

Comparison: 1-Dodecanamine, N-(nitrosomethyl)- is unique due to its specific structure, which includes a long alkyl chain and a nitrosomethyl group. This structure influences its physical and chemical properties, making it distinct from other nitrosamines. For example, N-Nitrosodimethylamine and N-Nitrosodiethylamine have shorter alkyl chains and different reactivity profiles.

Properties

CAS No.

75356-79-5

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

N-(nitrosomethyl)dodecan-1-amine

InChI

InChI=1S/C13H28N2O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-16/h14H,2-13H2,1H3

InChI Key

UTQCENHRAGIDND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCN=O

Origin of Product

United States

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